CID 16220219
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Overview
Description
. This compound acts as a potent inhibitor of the complement system, which plays a crucial role in the immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compstatin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cyclization: Formation of the cyclic structure by linking the N-terminus and C-terminus of the peptide.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Compstatin follows similar steps but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification techniques, such as preparative HPLC, are used to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Compstatin primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable cyclic structure.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: Mild acidic or basic conditions for deprotection and coupling steps, and cyclization under dilute conditions to promote intramolecular reactions.
Major Products: The major product of these reactions is the cyclic peptide Compstatin, with high purity achieved through careful purification steps.
Scientific Research Applications
Compstatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating the complement system and its potential therapeutic effects.
Medicine: Explored as a treatment for diseases involving excessive complement activation, such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria.
Industry: Utilized in the development of complement inhibitors for therapeutic use.
Mechanism of Action
Compstatin exerts its effects by binding to complement component C3, preventing its activation and subsequent cleavage into C3a and C3b . This inhibition blocks the complement cascade, reducing inflammation and tissue damage. The molecular target of Compstatin is the C3 protein, and the pathway involved is the complement activation pathway.
Comparison with Similar Compounds
Eculizumab: A monoclonal antibody that inhibits complement component C5.
Aptamer APT070: A nucleic acid-based inhibitor of complement component C5.
Peptide Inhibitors: Other cyclic peptides targeting different components of the complement system.
Uniqueness: Compstatin is unique due to its specific binding to complement component C3, making it a valuable tool for studying and modulating the complement system. Unlike other inhibitors that target downstream components, Compstatin’s action at the C3 level provides a broader inhibition of the complement cascade.
Properties
InChI |
InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRHBCZFDCUPW-KWICJJCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N23O17S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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